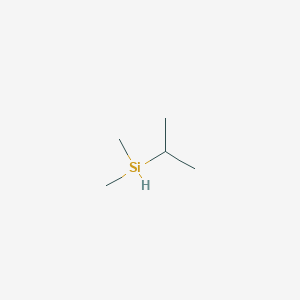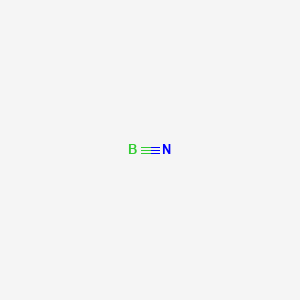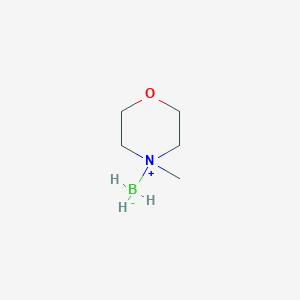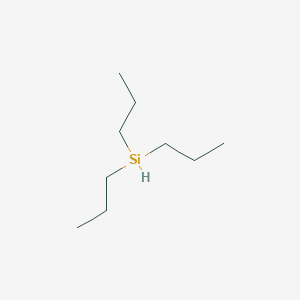![molecular formula C35H37N5O7 B7799644 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine. It is a derivative of guanosine, a nucleoside that is a fundamental building block of deoxyribonucleic acid (DNA). This compound is primarily used in the synthesis of oligonucleotides, which are short sequences of nucleotides that are essential for various biological and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves multiple steps:
Protection of the Guanine Base: The guanine base is protected by introducing an isobutyryl group at the N2 position. This step typically involves the reaction of guanosine with isobutyryl chloride in the presence of a base such as pyridine.
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of the deoxyribose sugar is protected by attaching a 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the intermediate with 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: Industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Deprotection Reactions: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid, to expose the 5’-hydroxyl group.
Coupling Reactions: The compound can participate in phosphoramidite coupling reactions to form oligonucleotides. This involves the reaction of the 5’-hydroxyl group with a phosphoramidite reagent in the presence of an activator such as tetrazole.
Oxidation Reactions: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using oxidizing agents like iodine.
Common Reagents and Conditions
Trichloroacetic Acid: Used for the removal of the DMT group.
Phosphoramidite Reagents: Used in the coupling reactions to form oligonucleotides.
Iodine: Used as an oxidizing agent in the oxidation step.
Major Products Formed
Oligonucleotides: Short sequences of nucleotides formed through the coupling reactions.
Deprotected Nucleosides: Formed after the removal of the DMT group.
Applications De Recherche Scientifique
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine has several scientific research applications:
Oligonucleotide Synthesis: It is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology techniques such as polymerase chain reaction (PCR), sequencing, and gene editing.
Drug Development: The compound is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) therapies, which are designed to target specific messenger RNA (mRNA) sequences for the treatment of genetic disorders.
Biological Research: It is used in studies involving DNA-protein interactions, gene expression analysis, and the development of diagnostic assays.
Mécanisme D'action
The primary mechanism of action of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves its incorporation into oligonucleotides. These oligonucleotides can then hybridize with complementary DNA or RNA sequences, allowing for the specific targeting of genetic material. The molecular targets and pathways involved include:
Hybridization: The oligonucleotides hybridize with complementary sequences, forming double-stranded structures.
Gene Silencing: In the case of antisense oligonucleotides and siRNA, the hybridization leads to the degradation of the target mRNA, resulting in gene silencing.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-Isobutyryl-2’-deoxyguanosine: Similar in structure but lacks the DMT protection group.
5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar but lacks the isobutyryl protection group.
Uniqueness
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine is unique due to the presence of both the isobutyryl and DMT protection groups. This dual protection allows for selective deprotection and coupling reactions, making it highly useful in the synthesis of complex oligonucleotides.
Propriétés
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXDNUKLIDXOS-ZGIBFIJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














